REACTION_CXSMILES
|
[CH:1](NC(C)C)(C)C.[Li]CCCC.[C:13]([CH:15]1[CH2:18][N:17]([C:19]([O:21][C:22]([CH3:25])([CH3:24])[CH3:23])=[O:20])[CH2:16]1)#[N:14].IC>C1COCC1>[C:13]([C:15]1([CH3:1])[CH2:18][N:17]([C:19]([O:21][C:22]([CH3:25])([CH3:24])[CH3:23])=[O:20])[CH2:16]1)#[N:14]
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Name
|
|
Quantity
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1.318 mL
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Type
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reactant
|
Smiles
|
C(C)(C)NC(C)C
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
|
[Li]CCCC
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Name
|
hexanes
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Quantity
|
5.83 mL
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Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
C(#N)C1CN(C1)C(=O)OC(C)(C)C
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Name
|
|
Quantity
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3 mL
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Type
|
solvent
|
Smiles
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C1CCOC1
|
Name
|
|
Quantity
|
0.445 mL
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Type
|
reactant
|
Smiles
|
IC
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
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C1CCOC1
|
Control Type
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UNSPECIFIED
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Setpoint
|
-78 °C
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Type
|
CUSTOM
|
Details
|
for stirring
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
To an oven-dried 25 mL round bottom flask equipped
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Type
|
ADDITION
|
Details
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was added dropwise
|
Type
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STIRRING
|
Details
|
the solution was stirred at 0° C. for 30 min
|
Duration
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30 min
|
Type
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STIRRING
|
Details
|
the solution was stirred at −78° C. for 30 min
|
Duration
|
30 min
|
Type
|
STIRRING
|
Details
|
The reaction mixture was stirred for 30 min
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
to slowly warm up to 25° C.
|
Type
|
STIRRING
|
Details
|
was stirred for 16 h
|
Duration
|
16 h
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was quenched at 0° C. with aqueous ammonium chloride (5 mL)
|
Type
|
EXTRACTION
|
Details
|
was extracted with DCM (3 times)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The extracts were dried over Na2SO4
|
Type
|
CUSTOM
|
Details
|
Purification by silica column chromatography (MeOH/DCM, 0-5%)
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Name
|
|
Type
|
product
|
Smiles
|
C(#N)C1(CN(C1)C(=O)OC(C)(C)C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.35 g | |
YIELD: PERCENTYIELD | 32% | |
YIELD: CALCULATEDPERCENTYIELD | 32.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |